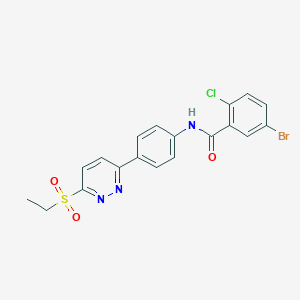![molecular formula C16H21N3O5S2 B2503738 (Z)-ethyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-13-1](/img/structure/B2503738.png)
(Z)-ethyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of organic compound known as a thiazole, which is a heterocyclic compound with a five-membered C3NS ring. The thiazole ring is a part of many important biomolecules, such as vitamin B1 (thiamine) and penicillin .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, thiazoles can generally be synthesized through the reaction of α-haloketones and thioamides . Another common method involves the condensation of α-diketones with thioamides .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which consists of three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of the ethyl, pivaloylimino, and sulfamoyl functional groups would also influence the overall structure and properties of the compound.Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions at the sulfur or nitrogen atoms, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar sulfamoyl and pivaloylimino groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Renal Elimination Enhancement
The compound ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate, also known as etozolin, has been noted for its significant diuretic effects. Research on volunteers with intact renal function revealed that administration of etozolin notably increased the renal elimination of water, sodium, chloride, magnesium, and the sum of osmotic constituents, indicating its potent diuretic properties (Scheitza, 1977).
Dosage-Dependent Diuretic Effects
Further studies comparing etozolin with other diuretics demonstrated its dose-dependent diuretic effect. For example, 400 mg of etozolin was found to be equipotent to 75 mg of a benzothiazide reference compound. Moreover, 1200 mg of etozolin was 2.8 times more effective than the same dose of the reference compound, showcasing its strong diuretic capabilities (Biamino, 1977).
Metabolism and Elimination
The pharmacokinetics of etozolin and its active metabolite ozolinone were explored in patients with varying degrees of renal impairment. The study concluded that renal insufficiency does not significantly influence the metabolism or elimination rate of etozolin and ozolinone, making the compound suitable for use in patients with renal function impairment (Knauf et al., 1980).
Metabolite Identification and Monitoring
In a different context, etridiazole, a structurally related compound, was administered to rats and humans, leading to the identification of metabolites which could serve as potential biomarkers for biological monitoring. This study highlights the importance of understanding the metabolic pathways and potential biomarkers related to the use of these chemical compounds (Welie et al., 2005).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[2-(2,2-dimethylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S2/c1-5-24-13(20)9-19-11-7-6-10(26(17,22)23)8-12(11)25-15(19)18-14(21)16(2,3)4/h6-8H,5,9H2,1-4H3,(H2,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONIMIRFGPSINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-Methylindol-1-yl)propyl]prop-2-enamide](/img/structure/B2503661.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2503663.png)

![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/no-structure.png)




![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2503674.png)
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanehydrazide](/img/structure/B2503675.png)

